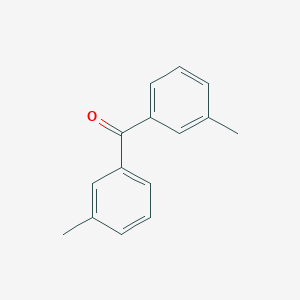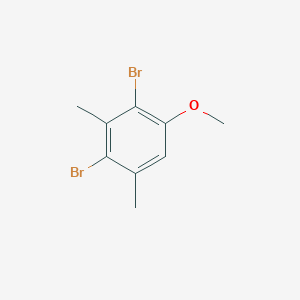
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that belongs to the family of halogenated aromatic hydrocarbons. It is commonly known as 2,4-dibromo-3,5-dimethoxytoluene or DBDMT. This compound has several applications in scientific research, including organic synthesis and material science.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is not well understood. However, it is believed to act as a halogenated aromatic hydrocarbon, which can interact with biological molecules such as proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene are not well studied. However, it is known to have toxic effects on aquatic organisms, and it is classified as a hazardous substance by several regulatory agencies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in lab experiments include its availability, low cost, and ease of synthesis. However, its toxic effects on aquatic organisms and lack of well-established mechanism of action limit its use in biological studies.
Orientations Futures
There are several future directions for the use of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in scientific research. One potential application is in the synthesis of new organic compounds with biological activity. It can also be used in the development of new materials, including liquid crystals and polymers. Additionally, further studies are needed to understand its mechanism of action and potential toxicity to humans and other organisms.
In conclusion, 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential in scientific research.
Méthodes De Synthèse
The synthesis of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene can be achieved through the bromination of 3,5-dimethoxytoluene using bromine and a catalyst such as iron (III) bromide. The reaction takes place at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene has been used in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. It has also been used in material science research, including the synthesis of liquid crystals and polymers.
Propriétés
Numéro CAS |
83385-81-3 |
|---|---|
Nom du produit |
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene |
Formule moléculaire |
C9H10Br2O |
Poids moléculaire |
293.98 g/mol |
Nom IUPAC |
2,4-dibromo-1-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-5-4-7(12-3)9(11)6(2)8(5)10/h4H,1-3H3 |
Clé InChI |
KTCIMCOZFMPVQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Br)C)Br)OC |
SMILES canonique |
CC1=CC(=C(C(=C1Br)C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



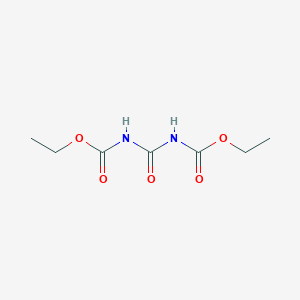
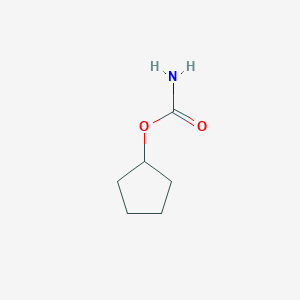
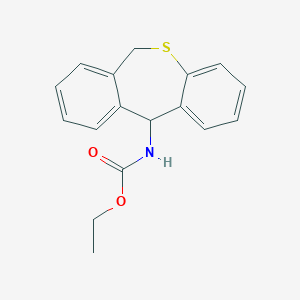
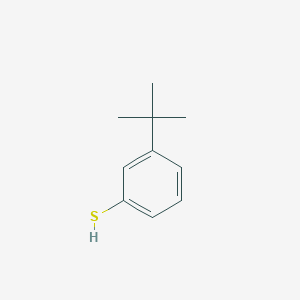
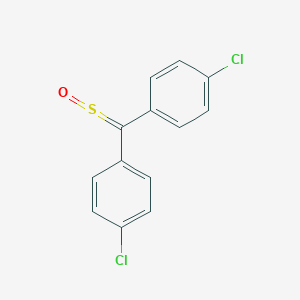
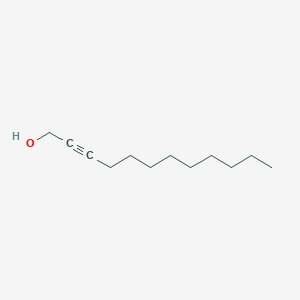
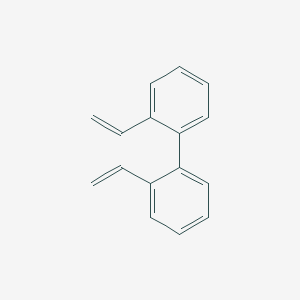
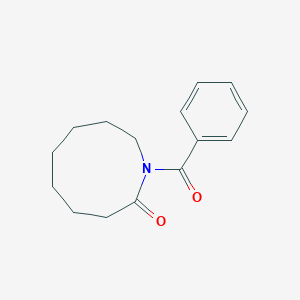
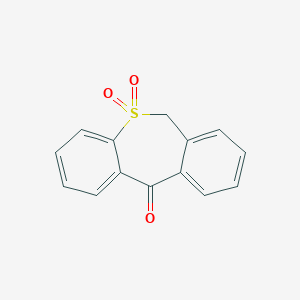
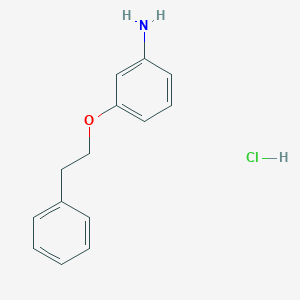
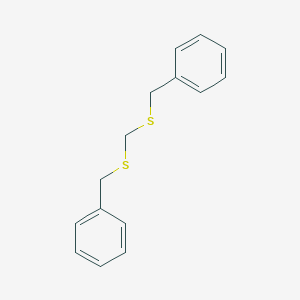
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
